N-(2-chloroacetyl)-2-methoxybenzamide
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Overview
Description
N-(2-chloroacetyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chloroacetyl group attached to the nitrogen atom of the benzamide structure, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-2-methoxybenzamide typically involves the acylation of 2-methoxybenzamide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxybenzamide+chloroacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroacetyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzoic acid and chloroacetic acid.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Amides or thioesters.
Hydrolysis: 2-methoxybenzoic acid and chloroacetic acid.
Oxidation: 2-hydroxybenzamide.
Reduction: 2-methylbenzamide.
Scientific Research Applications
Chemistry: N-(2-chloroacetyl)-2-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to form stable amide bonds makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
N-(2-chloroacetyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-chloroacetyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2-chloroacetyl)-2-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: N-(2-chloroacetyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
N-(2-chloroacetyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-8-5-3-2-4-7(8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGINVOKCHKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554423-67-5 |
Source
|
Record name | N-(2-chloroacetyl)-2-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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